molecular formula C9H9FN4 B8515603 2-Fluoro-6-[1,2,4]triazol-1-yl-benzylamine

2-Fluoro-6-[1,2,4]triazol-1-yl-benzylamine

Cat. No.: B8515603
M. Wt: 192.19 g/mol
InChI Key: ICPPKDCZCASQAK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Fluoro-6-[1,2,4]triazol-1-yl-benzylamine is a useful research compound. Its molecular formula is C9H9FN4 and its molecular weight is 192.19 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C9H9FN4

Molecular Weight

192.19 g/mol

IUPAC Name

[2-fluoro-6-(1,2,4-triazol-1-yl)phenyl]methanamine

InChI

InChI=1S/C9H9FN4/c10-8-2-1-3-9(7(8)4-11)14-6-12-5-13-14/h1-3,5-6H,4,11H2

InChI Key

ICPPKDCZCASQAK-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1)F)CN)N2C=NC=N2

Origin of Product

United States

Synthesis routes and methods

Procedure details

A solution of 2-fluoro-6-[1,2,4]triazol-1-yl-benzonitrile (1.54 g, 8.20 mmol), as prepared in the previous step, in dry EtOH (70 mL) was bubbled with NH3 gas for 5 min. This solution was treated with a suspension of Raney Nickel 2800 in EtOH under air (15 mL) (prepared by diluting 2 mL of the Aldrich water slurry with 15 mL EtOH, centrifuging, decanting, diluting with 15 mL EtOH and transferring to the reaction). The flask was then sealed and evacuated until bubbles formed, and the evacuated flask was flushed with H2 gas via balloon pressure. After 14 h stirring at rt under balloon H2 pressure, TLC demonstrated very little starting material remaining. The bulk of the Raney nickel was removed with a magnet, the reaction mixture was filtered (0.22 μm), and the clear pale yellow filtrate was concentrated to give a green oil. Silica flash chromatography of the crude oil (40 mm×6″ column; 98:2 DCM/MeOH/saturated NH3 eluent; 30 mL fractions; fractions 12-19 combined) afforded the title compound as a yellow solid (1.41 g, 89%).
Quantity
1.54 g
Type
reactant
Reaction Step One
Name
Quantity
70 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
15 mL
Type
solvent
Reaction Step Two
Name
DCM MeOH
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Yield
89%

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